molecular formula C23H30N4O3 B6484869 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide CAS No. 900005-80-3

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide

Cat. No. B6484869
CAS RN: 900005-80-3
M. Wt: 410.5 g/mol
InChI Key: NAOPOFICMUBQIH-UHFFFAOYSA-N
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Description

The compound “N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a dimethylamino group and a methoxyphenyl group attached to it. These functional groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of other cyclic amines, while the dimethylamino and methoxyphenyl groups could also participate in various reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it’s used. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific ways in which it’s used or handled. Without specific information, it’s challenging to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its current applications and the results of ongoing studies. Potential areas of interest could include exploring its synthesis, investigating its properties, and studying its interactions with various biological targets .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-6-7-15-27)16-24-22(28)23(29)25-19-8-4-5-9-21(19)30-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOPOFICMUBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide

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